molecular formula C8H10BrNO2S B6589523 1-(2-bromophenyl)ethane-1-sulfonamide CAS No. 1249973-36-1

1-(2-bromophenyl)ethane-1-sulfonamide

Cat. No. B6589523
CAS RN: 1249973-36-1
M. Wt: 264.1
InChI Key:
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Description

1-(2-Bromophenyl)ethane-1-sulfonamide, also known as bromosulfamide, is an organosulfur compound with a wide range of applications in the pharmaceutical and chemical industries. It is used as an intermediate in the synthesis of various drugs and as a reagent for the synthesis of other compounds. Bromosulfamide is also used in the synthesis of dyes, pigments, and other organic compounds. In addition, it is used as a catalyst in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of 1-(2-bromophenyl)ethane-1-sulfonamidede is not fully understood. It is believed to act as an intermediate in the synthesis of various compounds, including drugs, dyes, pigments, and other organic compounds. It is also believed to act as a catalyst in the synthesis of polymers and other materials.
Biochemical and Physiological Effects
Bromosulfamide has been studied for its potential effects on the biochemical and physiological processes of living organisms. It has been shown to have antibacterial and antiviral activity, as well as anti-inflammatory and antifungal activity. In addition, it has been shown to have effects on the metabolism and transport of nutrients, hormones, and other substances in the body.

Advantages and Limitations for Lab Experiments

Bromosulfamide has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize and can be used in a variety of reactions. In addition, it is relatively inexpensive and can be stored for extended periods of time. However, it is also toxic and can cause skin and eye irritation.

Future Directions

There are several potential future directions for the use of 1-(2-bromophenyl)ethane-1-sulfonamidede. One possibility is the development of new drugs and other compounds using 1-(2-bromophenyl)ethane-1-sulfonamidede as an intermediate. Another potential direction is the use of 1-(2-bromophenyl)ethane-1-sulfonamidede as a catalyst in the synthesis of polymers and other materials. In addition, 1-(2-bromophenyl)ethane-1-sulfonamidede could be studied for its potential effects on the biochemical and physiological processes of living organisms. Finally, 1-(2-bromophenyl)ethane-1-sulfonamidede could be used as a reagent in the synthesis of dyes, pigments, and other organic compounds.

Synthesis Methods

Bromosulfamide can be synthesized by a variety of methods. The most common method is the reaction of an alkyl halide with a sulfonamide. The reaction is usually carried out in an aqueous medium at a temperature of 50-100°C. The reaction yields a mixture of the desired product and other byproducts. The reaction can be catalyzed by a variety of catalysts, including acids, bases, and transition metal complexes.

Scientific Research Applications

Bromosulfamide has been studied extensively for its potential applications in the pharmaceutical and chemical industries. It has been used as a reagent in the synthesis of various drugs, such as antibiotics, antiviral agents, and anti-inflammatory drugs. It has also been used as a catalyst in the synthesis of polymers and other materials. In addition, it has been used in the synthesis of dyes, pigments, and other organic compounds.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(2-bromophenyl)ethane-1-sulfonamide involves the reaction of 2-bromophenylacetic acid with thionyl chloride to form 2-bromophenylacetyl chloride, which is then reacted with ethanesulfonamide to yield the final product.", "Starting Materials": [ "2-bromophenylacetic acid", "thionyl chloride", "ethanesulfonamide" ], "Reaction": [ "Step 1: 2-bromophenylacetic acid is reacted with thionyl chloride in the presence of a catalyst such as DMF to form 2-bromophenylacetyl chloride.", "Step 2: The resulting 2-bromophenylacetyl chloride is then reacted with ethanesulfonamide in the presence of a base such as triethylamine to yield 1-(2-bromophenyl)ethane-1-sulfonamide.", "Step 3: The final product is purified using techniques such as recrystallization or column chromatography." ] }

CAS RN

1249973-36-1

Molecular Formula

C8H10BrNO2S

Molecular Weight

264.1

Purity

95

Origin of Product

United States

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